molecular formula C18H26N2O4 B2862038 2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide CAS No. 2380174-08-1

2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide

Cat. No.: B2862038
CAS No.: 2380174-08-1
M. Wt: 334.416
InChI Key: MEXFZSQULSCKFW-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenoxy group, a morpholinylcyclobutyl group, and an acetamide moiety, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2-methoxyphenol, which is then reacted with appropriate reagents to introduce the morpholinylcyclobutyl group. The final step involves the acylation of the intermediate with acetic anhydride to form the acetamide moiety. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The acetamide moiety can be reduced to form amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenoxy)methylmorpholine
  • 2-(3-Methoxyphenyl)-1-morpholin-4-yl-ethanethione

Uniqueness

2-(2-methoxyphenoxy)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity allows for versatile applications and interactions that are not observed in simpler analogs.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-22-15-5-2-3-6-16(15)24-13-17(21)19-14-18(7-4-8-18)20-9-11-23-12-10-20/h2-3,5-6H,4,7-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXFZSQULSCKFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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